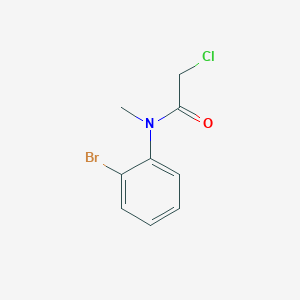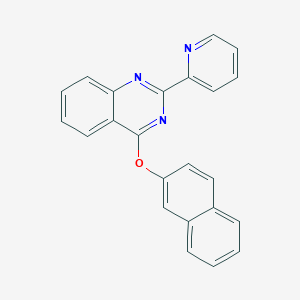
1-(3,4-Dichlorophenyl)-1-cyclobutane-carboxamide
描述
1-(3,4-Dichlorophenyl)-1-cyclobutane-carboxamide, commonly known as DPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. DPC belongs to the family of cyclobutane carboxamide compounds and has been found to exhibit promising results in various scientific research studies.
作用机制
The exact mechanism of action of DPC is not fully understood. However, it has been proposed that DPC acts on the GABAergic system, which is responsible for regulating neuronal excitability. DPC has been found to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This, in turn, leads to a reduction in neuronal excitability and a decrease in the symptoms associated with various medical conditions.
Biochemical and Physiological Effects:
DPC has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. DPC has also been found to decrease the levels of glutamate, which is responsible for excitatory neurotransmission. Furthermore, DPC has been found to exhibit anti-inflammatory and immunomodulatory effects, which may be beneficial in the treatment of autoimmune diseases.
实验室实验的优点和局限性
DPC has several advantages for lab experiments. It exhibits potent anticonvulsant, anxiolytic, and antinociceptive effects in animal models, making it an ideal candidate for studying the mechanisms underlying these conditions. Furthermore, DPC has been found to be well-tolerated and safe in animal studies. However, the synthesis of DPC is complex and requires expertise in organic chemistry. Additionally, the exact mechanism of action of DPC is not fully understood, which may limit its use in certain research studies.
未来方向
There are several future directions for the study of DPC. One potential direction is the development of novel analogs of DPC with improved pharmacokinetic and pharmacodynamic properties. Another potential direction is the study of the long-term effects of DPC on the brain and other organs. Furthermore, the potential use of DPC in the treatment of autoimmune diseases and other medical conditions warrants further investigation. Overall, DPC has shown promising results in various scientific research studies and has the potential to be a valuable tool in the field of medicine.
科学研究应用
DPC has been extensively studied for its potential use in the treatment of various medical conditions. It has been found to exhibit anticonvulsant, anxiolytic, and antinociceptive effects in animal models. DPC has also been studied for its potential use in the treatment of depression, anxiety, and other neurological disorders. Furthermore, DPC has been found to exhibit anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
属性
IUPAC Name |
1-(3,4-dichlorophenyl)cyclobutane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO/c12-8-3-2-7(6-9(8)13)11(10(14)15)4-1-5-11/h2-3,6H,1,4-5H2,(H2,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWVXQZUAQUZMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC(=C(C=C2)Cl)Cl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,1'-Biphenyl]-2-sulfonyl fluoride](/img/structure/B7469058.png)

![5-[(1-ethylimidazol-2-yl)methyl]-2H-tetrazole](/img/structure/B7469072.png)
![1-(4-bromophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B7469092.png)
![1-Piperidin-4-yl-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B7469108.png)
![5-methyl-N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7469118.png)

![N-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B7469136.png)



![3-[4-(3-Methylphenyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B7469152.png)
![N-[4-[(2-methylprop-2-enylamino)methyl]phenyl]acetamide](/img/structure/B7469156.png)
